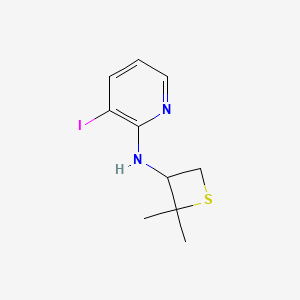
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine typically involves the formation of the thietane ring followed by the introduction of the iodine and pyridine moieties. One common method includes the reaction of 2,2-dimethylthiirane with appropriate reagents to form the thietane ring, followed by iodination and subsequent coupling with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Ring-Opening: Various linear or cyclic compounds depending on the reaction conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfur and iodine-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is not well-documented. it is likely to interact with biological molecules through its sulfur and iodine atoms, potentially affecting various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, which is similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine.
Iodopyridine Derivatives: Compounds containing an iodopyridine moiety.
Uniqueness
This compound is unique due to the combination of the thietane ring and the iodopyridine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13IN2S |
|---|---|
Poids moléculaire |
320.20 g/mol |
Nom IUPAC |
N-(2,2-dimethylthietan-3-yl)-3-iodopyridin-2-amine |
InChI |
InChI=1S/C10H13IN2S/c1-10(2)8(6-14-10)13-9-7(11)4-3-5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
Clé InChI |
PIYCVZPFALFKMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC2=C(C=CC=N2)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


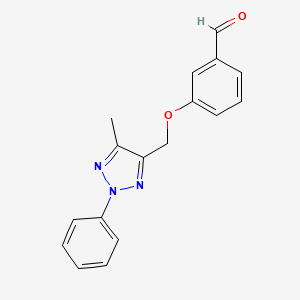
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
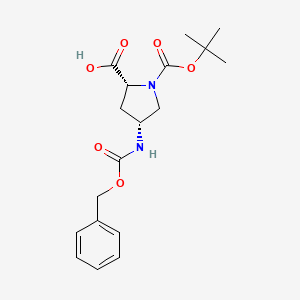

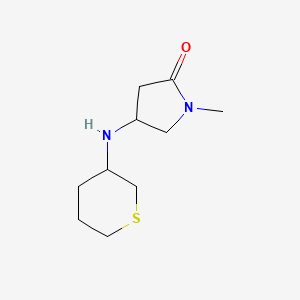
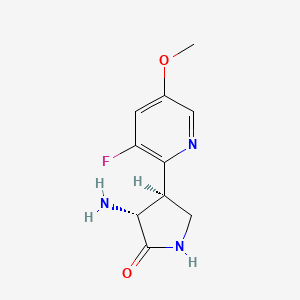

![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)



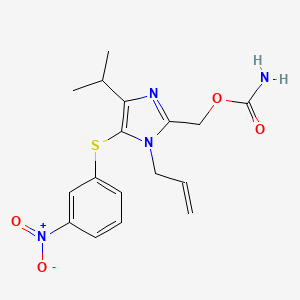
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
